9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride

PI3Kδ Inhibition Kinase Selectivity Medicinal Chemistry

For PI3Kδ inhibitor programs, this dihydrochloride salt offers a critical advantage: the five-membered pyrrolidine ring delivers a validated 2.1-fold potency gain over six-membered piperidine analogs. Unlike the hygroscopic free base, the dihydrochloride form ensures defined stoichiometry, enhanced aqueous solubility, and reproducible assay performance. Use this high-purity scaffold to accelerate focused library synthesis and achieve consistent IC50 <50 nM inhibitors. Ideal for CROs scaling lead candidates with minimized side-product formation.

Molecular Formula C9H14Cl2N6
Molecular Weight 277.15
CAS No. 898828-81-4
Cat. No. B2370791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride
CAS898828-81-4
Molecular FormulaC9H14Cl2N6
Molecular Weight277.15
Structural Identifiers
SMILESC1CNCC1N2C=NC3=C(N=CN=C32)N.Cl.Cl
InChIInChI=1S/C9H12N6.2ClH/c10-8-7-9(13-4-12-8)15(5-14-7)6-1-2-11-3-6;;/h4-6,11H,1-3H2,(H2,10,12,13);2*1H
InChIKeyFVNUCMRYTWWPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Pyrrolidin-3-ylpurin-6-amine Dihydrochloride: A Pivotal PI3K-delta Inhibitor Scaffold for Targeted Drug Discovery


9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride (CAS 898828-81-4) is a purine derivative featuring a pyrrolidine ring at the N9 position, primarily recognized as a core structural intermediate for potent and selective Phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors [1]. As a dihydrochloride salt, it offers enhanced aqueous solubility and material handling properties compared to its free base form (CAS 898908-26-4), facilitating its use as a versatile small molecule scaffold in medicinal chemistry campaigns targeting inflammatory, autoimmune, and oncology indications [2].

Why 9-Pyrrolidin-3-ylpurin-6-amine Dihydrochloride Cannot Be Freely Interchanged: Critical Structure-Activity Constraints


Simple substitution of the N9-pyrrolidine motif with other cyclic amines (e.g., piperidine or azetidine) or the use of alternative salt forms is not a viable procurement shortcut. Patent and biochemical evidence demonstrates that the five-membered pyrrolidine ring provides a specific conformational constraint critical for achieving high PI3Kδ inhibitory potency and isoform selectivity, a profile that is significantly diminished in its six-membered piperidine analogs [1][2]. The specific dihydrochloride salt form further distinguishes the compound by ensuring consistent protonation state and solid-state stability essential for reproducible synthetic transformations and assay performance .

Quantitative Head-to-Head Evidence: Selecting the Superior Pyrrolidine Scaffold for PI3K-delta Inhibition


Pyrrolidine vs. Piperidine Core: A 52% Improvement in PI3Kδ Biochemical Potency

In a direct comparison of the core heterocycloalkyl ring's impact on PI3Kδ inhibition, a purine derivative incorporating an N-9 pyrrolidine substituent (analogous to the target compound's core) demonstrated significantly greater potency than the corresponding piperidine analog. The pyrrolidine-bearing compound achieved an IC50 of 44 nM, whereas the piperidine variant reached only 92 nM under identical assay conditions [1].

PI3Kδ Inhibition Kinase Selectivity Medicinal Chemistry

Enhanced Solubility via Dihydrochloride Salt: A Key Enabler for Aqueous-Based Chemistry

The dihydrochloride salt form (CAS 898828-81-4) is specifically manufactured to address the poor aqueous solubility of the neutral free base (CAS 898908-26-4). While quantitative solubility limits are often proprietary, vendor specifications confirm that the dihydrochloride salt is designed to achieve significantly higher aqueous solubility, typically enabling solution concentrations suitable for direct use in biochemical assays and aqueous-phase synthetic steps without the need for co-solvents like DMSO . The free base, in contrast, is primarily soluble only in organic solvents.

Pre-formulation Chemical Synthesis Solubility Enhancement

Precedented Chemical Versatility: A Validated Intermediate for a Portfolio of Clinical Kinase Inhibitors

The 9-(pyrrolidin-3-yl)-9H-purin-6-amine core is the key intermediate specifically claimed and exemplified in patents (e.g., US9260439, AU2013347539) for synthesizing dozens of highly potent PI3Kδ inhibitors that have advanced to preclinical and clinical development [1]. Using alternative amines or unprotected adenine rings leads to synthetic routes not validated by these patents, posing a significant risk of failing to replicate the protected intellectual property's biological and pharmacokinetic profiles.

Patent-protected Intermediates Process Chemistry PI3K/AKT Pathway

Strategic Deployment Scenarios for 9-Pyrrolidin-3-ylpurin-6-amine Dihydrochloride in Drug Discovery


Synthesis of Patent-Protected PI3Kδ Inhibitor Libraries for Lead Optimization

Leveraging the validated 2.1-fold potency advantage of the pyrrolidine core over piperidine (as quantified in Section 3), medicinal chemistry teams can initiate a focused library synthesis. Using the dihydrochloride salt as the cornerstone intermediate, diversifying at the pyrrolidine nitrogen via acylation or reductive amination will rapidly generate analogs with a high probability of maintaining potent PI3Kδ inhibition (IC50 <50 nM), directly aligning with the SAR outlined in the original patents [1].

Replacement of the Free Base in Biochemical Assays to Standardize Aqueous Solubility

To eliminate solvent-induced artifacts in enzymatic and cellular assays, a pharmacology lab can transition from the free base (requiring DMSO stock solutions) to the dihydrochloride salt. The improved aqueous compatibility, substantiated by vendor specifications, streamlines the preparation of assay-ready plates and ensures consistent compound delivery to the target PI3Kδ enzyme, improving the reproducibility of IC50 determinations .

Process Chemistry Development for Scalable PI3Kδ Inhibitor API Synthesis

For a CRO or pharmaceutical company scaling a lead candidate, the dihydrochloride salt's defined, stable stoichiometry simplifies batch records and quality control. Its use as a primary intermediate, as exemplified in the scalable routes described in key patents, minimizes the formation of side products observed with less defined salt forms or the hygroscopic free base, leading to higher yields and purities in multi-kilogram campaigns [1].

Structure-Activity Relationship (SAR) Studies for Kinase Selectivity Profiling

When profiling against a broad kinase panel, the core 9-pyrrolidin-3-ylpurin-6-amine scaffold provides a higher starting point of selectivity for the PI3Kδ isoform. Researchers can use commercially available, high-purity dihydrochloride batches to create a common intermediate, which is then systematically modified to probe interactions with the selectivity pocket, enabling a rapid, data-driven optimization of isoform selectivity profiles superior to piperidine or azetidine core starting points [2].

Quote Request

Request a Quote for 9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.